



CLR-Seq: A Novel Approach for Identifying Bacterial Vaccine Targets

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of novel bacterial antigens is a critical step in the development of effective vaccines. Traditional methods have often focused on protein antigens, but bacterial surface glycans are increasingly recognized as potent immune targets.[1][2] C-type lectin receptors (CLRs), expressed on the surface of antigen-presenting cells (APCs), play a crucial role in recognizing these bacterial glycans and initiating an immune response.[3][4] CLR-Seq (Crosslinking of Receptors-Sequencing) is an innovative methodology that leverages the interaction between CLRs and bacterial surface glycans to identify bacterial species with immunomodulatory potential, making them prime candidates for vaccine development.[5]

CLR-Seq combines fluorescence-based sorting of bacteria that bind to specific CLRs with 16S rRNA gene sequencing to identify these bacteria from complex mixtures. This technique provides a direct link between glycan recognition by the innate immune system and the identification of the corresponding bacterial species. The correlation between CLR-binding bacteria and those targeted by secretory IgA (sIgA) further suggests that these interactions are relevant for inducing mucosal immunity, a key goal for many vaccines.

These application notes provide a detailed overview of the CLR-Seq workflow, its application in vaccine target identification, and comprehensive protocols for its implementation in a research setting.



Application in Vaccine Target Identification

The primary application of CLR-Seq in vaccine development is the identification of bacterial species that present immunologically relevant glycans on their surface. These glycans can serve as potential vaccine antigens. The process can be broken down into the following logical steps:

- Identification of Immunostimulatory Bacteria: By using a panel of recombinant CLRs, researchers can screen complex bacterial populations (e.g., from the gut microbiota or pathogenic cultures) to isolate species that are recognized by the innate immune system.
- Prioritization of Vaccine Candidates: Bacteria that show strong and specific binding to
 activating CLRs are prioritized as potential sources of vaccine antigens. The correlation of
 CLR-binding with IgA-coating in vivo can further refine this selection, as it indicates that
 these bacteria are already being targeted by the adaptive immune system.
- Antigen Discovery: Once a bacterium of interest is identified, further studies can be conducted to isolate and characterize the specific surface glycan(s) or glycoconjugates responsible for CLR binding. These molecules then become the direct targets for vaccine development.
- Development of Carbohydrate-Based Vaccines: The identified glycans can be used to develop glycoconjugate vaccines, where the carbohydrate is covalently linked to a carrier protein to enhance its immunogenicity. This approach has been successfully used for several licensed bacterial vaccines.

Data Presentation

The quantitative data from a typical CLR-Seq experiment can be summarized to compare the enrichment of different bacterial taxa in the CLR-sorted fractions versus the unsorted total population.



C-type Lectin Receptor	Bacterial Genus	Relative Abundance (Total Population)	Relative Abundance (CLR-Sorted Fraction)	Fold Enrichment
Langerin (CD207)	Streptococcus	1.2%	15.8%	13.2x
Langerin (CD207)	Enterococcus	0.8%	9.5%	11.9x
MGL (CD301)	Bifidobacterium	3.5%	22.1%	6.3x
MGL (CD301)	Clostridium	2.1%	12.4%	5.9x

Note: The data presented in this table is illustrative and based on the principles of CLR-Seq. Actual results will vary depending on the sample and experimental conditions.

Experimental Protocols Protocol 1: Preparation of Bacterial Suspension

- Sample Collection: Collect bacterial samples, such as fecal samples for microbiota analysis
 or bacterial cultures.
- Bacterial Isolation: Isolate bacteria from the sample matrix. For fecal samples, this can be achieved through a series of washing and filtration steps to remove debris.
- Resuspension: Resuspend the isolated bacteria in a suitable buffer, such as phosphatebuffered saline (PBS).
- Quantification: Determine the bacterial concentration using methods like flow cytometry with a nucleic acid stain (e.g., SYTO 9) or by plating and colony counting.

Protocol 2: Fluorescent Labeling and CLR Staining

 Bacterial Staining: Stain the bacterial suspension with a fluorescent nucleic acid dye (e.g., SYTO 60) to distinguish bacteria from debris during flow cytometry.



- CLR Incubation: Incubate the stained bacteria with a fluorescently labeled recombinant C-type lectin receptor (e.g., FITC-conjugated Langerin or MGL) at a predetermined optimal concentration. The incubation should be performed at 4°C for 30-60 minutes to allow for binding while minimizing bacterial metabolism.
- Washing: After incubation, wash the bacteria with cold PBS to remove unbound CLRs. This
 is typically done by centrifugation and resuspension.

Protocol 3: Fluorescence-Activated Cell Sorting (FACS)

- FACS Analysis: Analyze the stained bacterial suspension using a flow cytometer.
- Gating Strategy:
 - Gate on the bacterial population based on forward and side scatter characteristics.
 - Within the bacterial gate, identify the cells positive for the nucleic acid stain.
 - From the stained bacterial population, gate on the cells that are positive for the fluorescently labeled CLR.
- Sorting: Sort the CLR-positive and CLR-negative bacterial populations into separate collection tubes containing a suitable medium for DNA preservation.

Protocol 4: DNA Extraction and 16S rRNA Gene Sequencing

- DNA Extraction: Extract genomic DNA from the sorted bacterial populations and from an aliquot of the unsorted total bacterial population (as a control). Use a commercially available DNA extraction kit suitable for bacteria.
- 16S rRNA Gene Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers.
- Library Preparation: Prepare sequencing libraries from the amplified DNA.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform, such as Illumina MiSeq or MiniSeq.

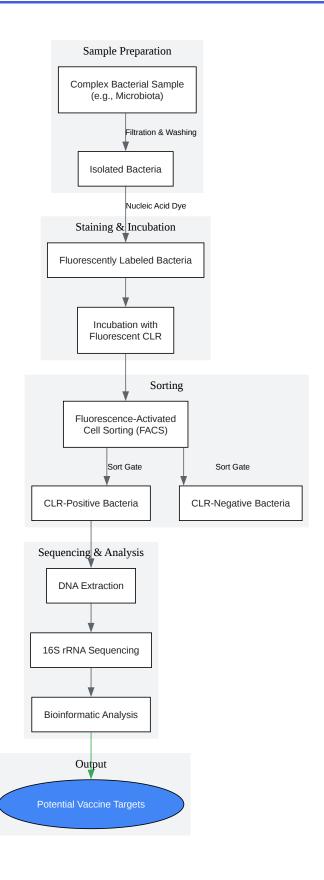


Protocol 5: Data Analysis

- Sequence Quality Control: Process the raw sequencing reads to remove low-quality sequences and adaptors.
- OTU Picking or ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).
- Taxonomic Classification: Assign taxonomy to the OTUs or ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
- Abundance Analysis: Calculate the relative abundance of different bacterial taxa in the CLRsorted and unsorted samples.
- Statistical Analysis: Perform statistical tests to identify taxa that are significantly enriched in the CLR-positive fraction compared to the total population. A centered log-ratio (CLR) transformation of the data is recommended for compositional data analysis.

Visualizations

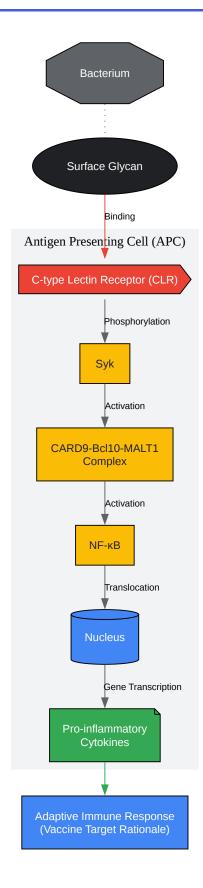




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Caption: CLR-Seq Experimental Workflow.





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Caption: CLR Signaling Pathway.



Conclusion

CLR-Seq represents a powerful and targeted approach for the identification of bacterial species that interact with the innate immune system through their surface glycans. This methodology provides a direct avenue for the discovery of novel carbohydrate-based vaccine antigens. By identifying bacteria that are recognized by CLRs, researchers can focus their efforts on characterizing the specific glycan structures responsible for this interaction and developing them into next-generation glycoconjugate vaccines. The detailed protocols and conceptual framework provided in these application notes are intended to facilitate the adoption of CLR-Seq by researchers in academia and industry who are dedicated to the discovery and development of new vaccines against bacterial pathogens.

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